molecular formula C12H14O3S B8600925 3-(Phenylsulfonyl)cyclohexanone

3-(Phenylsulfonyl)cyclohexanone

Cat. No. B8600925
M. Wt: 238.30 g/mol
InChI Key: BXKSAMBHWAXWHU-UHFFFAOYSA-N
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Patent
US07166642B1

Procedure details

Benzenesulfinic acid sodium salt (10.25 g) was added to a solution containing 5 ml of cyclohexenone and 30 ml of water, followed by the dropwise addition of 60 ml of 1N hydrochloric acid. The reaction mixture was stirred at room temperature for 24 hours. The crystals so precipitated were filtered and then washed with water, isopropanol and cold ethyl ether. After recrystallization from isopropanol, 5.74 g of 3-(phenylsulfonyl)-cyclohexan-1-one (m.p.: 83–85° C.) were obtained in the form of white crystals. Yield: 97%
Name
Benzenesulfinic acid sodium salt
Quantity
10.25 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na+].[C:2]1([S:8]([O-:10])=[O:9])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:11]1(=[O:17])[CH2:16][CH2:15][CH2:14][CH:13]=[CH:12]1.Cl>O>[C:2]1([S:8]([CH:13]2[CH2:14][CH2:15][CH2:16][C:11](=[O:17])[CH2:12]2)(=[O:10])=[O:9])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:0.1|

Inputs

Step One
Name
Benzenesulfinic acid sodium salt
Quantity
10.25 g
Type
reactant
Smiles
[Na+].C1(=CC=CC=C1)S(=O)[O-]
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C1(C=CCCC1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crystals so precipitated
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with water, isopropanol and cold ethyl ether
CUSTOM
Type
CUSTOM
Details
After recrystallization from isopropanol

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1CC(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.74 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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